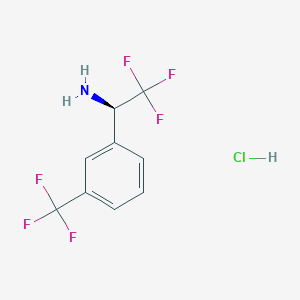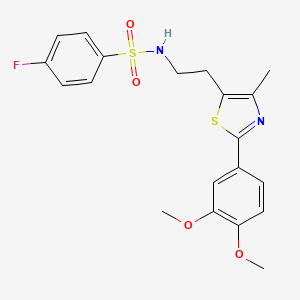
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the 3,4-dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .
Chemical Reactions Analysis
Sulfonamides are generally stable compounds, but they can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and they are typically soluble in organic solvents .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Sulfonamide derivatives have been explored for their inhibitory activity against certain enzymes and receptors, which could be indicative of the potential of N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide. For example, a study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their selective inhibition of cyclooxygenase-2 (COX-2), with the introduction of a fluorine atom enhancing selectivity and potency. This research suggests potential applications in developing anti-inflammatory and pain management drugs (Hashimoto et al., 2002). Additionally, the study of JTE-522, a selective COX-2 inhibitor, demonstrated its ability to induce apoptosis and inhibit cell proliferation in human endometrial cancer cells, suggesting potential applications in cancer therapy (Li et al., 2002).
Material Science Applications
Sulfonamide derivatives have also been investigated for their applications in material science, such as corrosion inhibition for metals. A study on piperidine derivatives, including sulfonamide compounds, explored their efficiency in inhibiting the corrosion of iron. The research utilized quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies, indicating the potential of sulfonamide derivatives in corrosion protection applications (Kaya et al., 2016).
Potential Anticancer and Antimicrobial Applications
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines, revealing some compounds as potential cytotoxic agents and VEGFR-2 inhibitors. This research highlights the potential of sulfonamide derivatives in the development of new anticancer agents (Ghorab et al., 2016). Furthermore, the synthesis and bioactivity evaluation of novel sulfonamide derivatives have demonstrated their potential antibacterial, antifungal, and antioxidant activities, suggesting broad applications in developing new antimicrobial and antioxidant agents (Subramanyam et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMTCROMFLKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
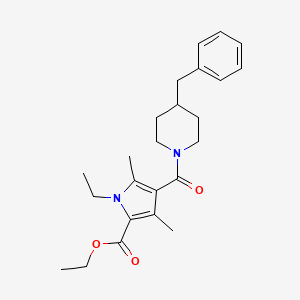
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
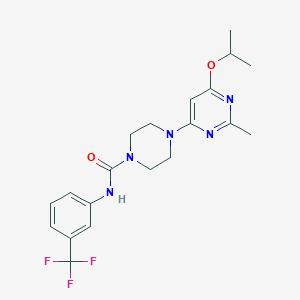
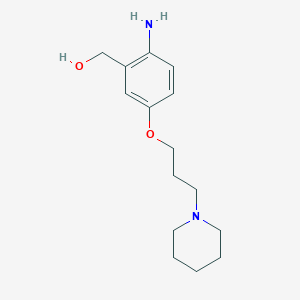
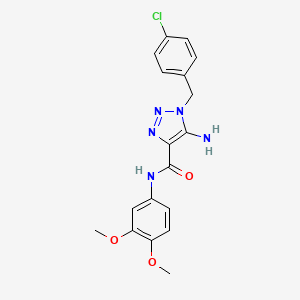
![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)
![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
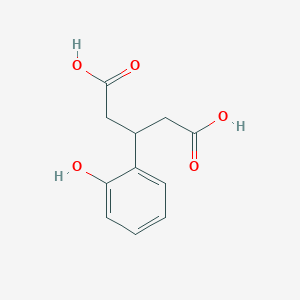
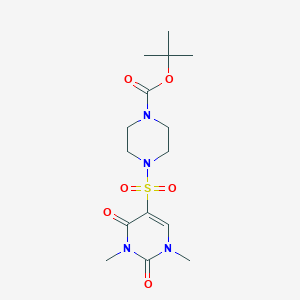
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)

